molecular formula C12H8F2O2 B11883154 2-(Difluoromethyl)naphthalene-7-carboxylic acid

2-(Difluoromethyl)naphthalene-7-carboxylic acid

Cat. No.: B11883154
M. Wt: 222.19 g/mol
InChI Key: HJBYHJMVKBUVFW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-7-carboxylic acid is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol . This compound is part of the naphthalene carboxylic acids family, which are characterized by a naphthalene moiety bearing a carboxylic acid group. The presence of the difluoromethyl group adds unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-7-carboxylic acid can be achieved through various methods. One common approach involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylation reagents to introduce the difluoromethyl group onto the naphthalene ring . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated naphthoquinones, while reduction may produce difluoromethylated alcohols .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-7-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

7-(difluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8F2O2/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6,11H,(H,15,16)

InChI Key

HJBYHJMVKBUVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(=O)O)C(F)F

Origin of Product

United States

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